5-Acetyl-4-benzo[1,3]dioxol-5-yl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Description
5-Acetyl-4-benzo[1,3]dioxol-5-yl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one is a dihydropyrimidinone derivative characterized by a benzo[1,3]dioxol (methylenedioxyphenyl) substituent at the 4-position of the pyrimidine ring. The core structure consists of a six-membered partially saturated pyrimidin-2-one ring with acetyl and methyl groups at positions 5 and 6, respectively. This compound belongs to the Biginelli reaction product family, which are synthesized via acid-catalyzed cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea derivatives . The benzo[1,3]dioxol moiety is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems or influence physicochemical properties like solubility and stability.
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H14N2O4/c1-7-12(8(2)17)13(16-14(18)15-7)9-3-4-10-11(5-9)20-6-19-10/h3-5,13H,6H2,1-2H3,(H2,15,16,18) |
InChI Key |
XROHLXAEBBVVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)C |
solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.
Chemical Reactions Analysis
5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.
Scientific Research Applications
5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Dihydropyrimidinones (DHPMs) are a versatile class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Below is a systematic comparison of the target compound with structurally related analogs:
Structural Analogues and Substituent Effects
Key Observations :
- Lipophilicity : Chlorophenyl and toluenesulfonyl substituents increase hydrophobicity, while methoxyphenyl and benzodioxol groups balance solubility and membrane permeability .
Biological Activity
5-Acetyl-4-benzo[1,3]dioxol-5-yl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a pyrimidine core and a benzo[1,3]dioxole moiety, which may confer distinct pharmacological properties. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N2O4, with a molecular weight of 274.27 g/mol. The compound can be represented as follows:
Key Features
| Feature | Description |
|---|---|
| Heterocyclic | Contains both pyrimidine and benzo[1,3]dioxole structures |
| Substituents | Acetyl group enhances biological activity potential |
| Biological Targets | May interact with various receptors and enzymes |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on pyrimidine derivatives have shown their ability to inhibit cancer cell proliferation across various types including breast, lung, and colorectal cancers. The unique structural features of this compound may enhance its efficacy against specific cancer types.
Case Study: Breast Cancer
A study explored the synergistic effects of this compound in combination with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated enhanced cytotoxicity when combined with doxorubicin compared to the drug alone, suggesting potential for improved therapeutic strategies in treating breast cancer.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit the growth of various pathogens. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity.
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies involving receptor binding assays have indicated that this compound may act as an antagonist at specific adenosine receptors (e.g., A2B), which are implicated in various pathological conditions.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of compounds related to this compound. Variations in substituents at different positions on the pyrimidine ring have been shown to significantly affect potency and selectivity against cancer cell lines.
Comparative Studies
Comparative studies with other pyrimidine derivatives have highlighted the enhanced activity of 5-acetyl derivatives over non-acetylated counterparts. The presence of the benzo[1,3]dioxole moiety appears to play a critical role in modulating biological interactions.
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 5-Acetyl Derivative | Anticancer | 15 |
| Non-Acetylated Analog | Anticancer | 40 |
Q & A
Q. What are the standard synthetic routes for 5-Acetyl-4-benzo[1,3]dioxol-5-yl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a modified Biginelli reaction. A typical procedure involves:
- Reactants : Substituted benzaldehyde (e.g., benzo[1,3]dioxol-5-yl aldehyde), acetylacetone, and urea/thiourea.
- Catalyst : ZnCl₂ (2 mmol) in a mixed solvent system (n-heptane-toluene, 1:1) under reflux .
- Monitoring : Reaction progress is tracked via TLC until starting materials are consumed.
- Purification : Crude product is recrystallized from ethanol or methanol.
Q. Optimization Tips :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, HCl) for improved yield.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Temperature Control : Reflux at 80–100°C balances reaction rate and by-product formation.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer :
Q. How can researchers assess the purity of synthesized samples and confirm the absence of by-products?
Methodological Answer :
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress and detect impurities .
- Melting Point Analysis : Compare observed melting point with literature values (e.g., 209–211°C for analogous compounds ).
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to quantify purity (>95% ideal).
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data (e.g., bond lengths, tautomerism) be resolved?
Methodological Answer :
Q. What strategies address challenges in determining tautomeric forms of the dihydropyrimidinone core?
Methodological Answer :
- X-ray Diffraction : Resolves dominant tautomer in solid state (e.g., keto form in ) .
- Solution Studies :
- ¹H NMR Titration : Monitor NH proton shifts in DMSO-d₆ to infer hydrogen bonding.
- UV-Vis Spectroscopy : Detect enolization via absorbance changes at ~300 nm.
- Computational Modeling : Compare relative energies of tautomers using software like Gaussian or ORCA .
Q. How can environmental fate studies be designed to evaluate the compound’s stability and transformation pathways?
Methodological Answer :
- Laboratory Setup :
- Ecotoxicology :
Q. How can reaction mechanisms for substituent effects (e.g., benzo[1,3]dioxol vs. methoxyphenyl groups) be investigated?
Methodological Answer :
- Kinetic Studies : Compare reaction rates of substituted aldehydes (e.g., Hammett plots to correlate electronic effects) .
- DFT Calculations : Model transition states to identify steric/electronic influences of substituents.
- Isotopic Labeling : Use ¹³C-labeled acetylacetone to trace regioselectivity in cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
